molecular formula C9H7IN2O2 B8025255 6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester

6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester

Cat. No.: B8025255
M. Wt: 302.07 g/mol
InChI Key: PBMAARVZAYUMLH-UHFFFAOYSA-N
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Description

6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure containing both nitrogen and iodine atoms. The presence of the iodine atom at the 6-position and the carboxylic

Biological Activity

6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by an imidazole ring fused with a pyridine ring, with an iodine atom at the 6-position and a carboxylic acid methyl ester group at the 8-position. This structure may enhance its reactivity and biological activity compared to other analogs.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various multicomponent coupling reactions. The presence of the iodine atom is significant as it may influence the compound's interaction with biological macromolecules such as proteins and nucleic acids, potentially affecting its mechanism of action.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit promising anticancer properties. A study highlighted that several 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2. Notably, these compounds initiated apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation, specifically caspase 3 and caspase 8 .

Compound NameActivity AgainstMechanism
This compoundHT-29, Caco-2Apoptosis via cytochrome c release
Other 6-substituted imidazo[1,2-a]pyridinesHT-29, Caco-2Similar apoptotic pathways

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Studies on related compounds have shown significant inhibition of COX enzymes (cyclooxygenases), which are key players in the inflammatory response. For instance, some derivatives exhibited IC50 values against COX-2 that were comparable to established anti-inflammatory drugs like celecoxib .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compound TBDTBD

The biological activity of imidazo[1,2-a]pyridine derivatives like the target compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.
  • Enzyme Inhibition : Inhibition of COX enzymes which play a crucial role in inflammation.

Case Studies

Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives in various biological contexts:

  • Colon Cancer : A study demonstrated that treatment with these compounds led to a significant reduction in cell viability in HT-29 and Caco-2 cell lines.
  • Inflammatory Models : In vivo studies using carrageenan-induced paw edema models showed that related compounds significantly reduced inflammation comparable to standard anti-inflammatory treatments.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Design:
6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester serves as a lead compound in the development of pharmaceuticals due to its unique structural features. The presence of an iodine atom at the 6-position enhances its biological activity, making it a candidate for targeting specific receptors and enzymes involved in metabolic pathways.

Biological Activity:
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit diverse biological activities, including anti-cancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have been studied for their inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's .

Biological Studies

Inhibition of Enzyme Activity:
Studies have shown that this compound and its derivatives can inhibit key enzymes involved in cellular processes. For example, compounds derived from this structure have been evaluated for their ability to inhibit Rab geranylgeranyl transferase (RGGT), which is significant for cancer cell viability. The most active inhibitors demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as HeLa .

Cholinesterase Inhibition:
The compound's potential as an AChE inhibitor has been highlighted in studies where derivatives were synthesized and tested for their inhibitory activity. Compounds showed varying degrees of inhibition, with some exhibiting strong selectivity towards AChE over BChE, which could lead to the development of targeted therapies for cognitive disorders .

Synthetic Chemistry

Synthesis Routes:
Various synthetic methodologies have been explored to create derivatives of this compound. One notable approach involves palladium-catalyzed carbonylation reactions that allow for the introduction of different functional groups at specific positions on the imidazo-pyridine scaffold. This flexibility in synthesis aids in the generation of compounds with tailored biological activities .

Structural Modifications:
The introduction of substituents at various positions on the imidazo[1,2-a]pyridine ring can significantly alter the compound's biological properties. For instance, modifying the 6-position with different halogens or functional groups has been shown to enhance enzyme inhibition capabilities while maintaining structural integrity for further derivatization .

Case Studies

Study Focus Findings
AChE InhibitionCompounds exhibited IC50 values ranging from 65 µM to 79 µM against AChE, indicating strong potential as therapeutic agents for Alzheimer's disease.
RGGT InhibitionSeveral derivatives showed significant cytotoxicity against HeLa cells with IC50 values below 150 µM, highlighting their potential in cancer therapy.
Synthetic MethodsSuccessful synthesis routes using Pd-catalyzed reactions demonstrated high selectivity and recyclability of catalysts, paving the way for efficient drug development processes.

Properties

IUPAC Name

methyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMAARVZAYUMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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